N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide
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Overview
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring substituted with dimethyl groups at positions 4 and 7, and a fluorobenzamide moiety attached to the nitrogen atom of the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the dimethyl-substituted benzothiazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide, heat.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted benzamides.
Scientific Research Applications
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various cellular pathways. In cancer cells, it may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide
Uniqueness
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety, which imparts distinct electronic properties and enhances its biological activity. The dimethyl groups on the benzothiazole ring also contribute to its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-9-7-8-10(2)14-13(9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRIVCMXOGRQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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